N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE
Description
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE is a complex organic compound that features a benzenesulfonyl group, a hydroxyl group, a methyl group, and a methoxybenzamide moiety
Properties
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-5-methyl-2-propan-2-ylphenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-15(2)21-20(25-24(27)17-10-12-18(30-4)13-11-17)14-16(3)22(26)23(21)31(28,29)19-8-6-5-7-9-19/h5-15,26H,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGICVTUAGJLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C(C)C)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of a suitable aromatic precursor with benzenesulfonyl chloride in the presence of a base such as pyridine.
Hydroxylation and Methylation: The intermediate is then subjected to hydroxylation and methylation reactions to introduce the hydroxyl and methyl groups.
Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzamide under conditions that facilitate amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group is known to inhibit enzymes by binding to their active sites, while the hydroxyl and methoxy groups enhance its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE
- N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-ETHOXYBENZAMIDE
- N-[3-(BENZENESULFONYL)-4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, enhances its solubility and bioavailability compared to similar compounds with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
